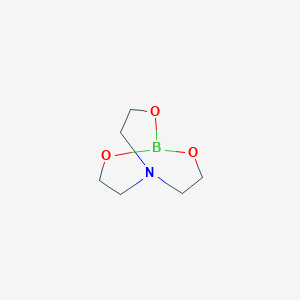

Triethanolamine borate

Description

The exact mass of the compound 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5220. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BNO3/c1-4-9-7-10-5-2-8(1)3-6-11-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPKVNRBHXOADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12OCCN(CCO1)CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065874 | |

| Record name | Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283-56-7, 15277-97-1 | |

| Record name | Triethanolamine borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethanolamine borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, cyclic nitrilotriethylene ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015277971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boratrane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORATRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N1AHN0X56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Triethanolamine Borate

Abstract: Triethanolamine borate, also known as boratrane or 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane, is a versatile organoboron compound distinguished by its unique cage-like "atrane" structure, which features a transannular dative bond between the nitrogen and boron atoms.[1][2] This internal coordination contributes to its remarkable thermal stability and hydrolytic resistance compared to simple boric acid esters.[3][4] Synthesized from the condensation of triethanolamine and boric acid, this compound is a white, crystalline, water-soluble solid.[3][4] Its applications are extensive, spanning roles as a pH adjuster and stabilizer in pharmaceutical and cosmetic formulations, a catalyst in polymer chemistry, a corrosion inhibitor, a flame retardant, and an additive in advanced materials such as those for lithium-ion batteries.[3][5][6][7] This guide provides a comprehensive overview of its synthesis, detailed experimental protocols for its characterization, and a summary of its key physicochemical properties for researchers, scientists, and professionals in drug development and materials science.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the esterification (or condensation) reaction between boric acid and triethanolamine.[1][8] The reaction typically proceeds with a 1:1 molar ratio of the reactants and involves the removal of three water molecules to facilitate the formation of the stable cage structure.[4][9] Several methods have been optimized to achieve high yields, differing mainly in the approach to water removal.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Two common and effective protocols for the synthesis of this compound are detailed below.

Protocol A: Azeotropic Distillation This method utilizes a water-immiscible solvent to remove water as it is formed, driving the reaction to completion. Toluene is an effective water-carrying agent for this purpose.[4]

-

Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus.

-

Reagents: Add boric acid (e.g., 0.1 mol) and triethanolamine (0.1 mol) to the flask.[4]

-

Solvent: Add toluene (e.g., 100 mL) to the flask.[4]

-

Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap.[4]

-

Completion: Continue the reaction for approximately 2 hours or until the theoretical amount of water has been collected.[4]

-

Work-up: Cool the reaction mixture to room temperature and evaporate the toluene under reduced pressure.[4]

-

Purification: Purify the resulting crude white solid by recrystallization from acetonitrile to yield pure, crystalline this compound.[1][4]

Protocol B: Aqueous Slurry Method This method is performed without an organic solvent, making it a greener alternative. A small amount of water is initially added to aid solubility, which is later removed by distillation along with the water of reaction.[9]

-

Setup: To a 25 mL flask equipped with a short-path distillation apparatus, add boric acid (50 mmol) and triethanolamine (50 mmol).[9]

-

Solubilization: Add a small amount of water (e.g., 3 mL) to the flask to facilitate the initial mixing and solubility of the reactants.[9]

-

Reaction: Heat the flask to 120 °C.[9]

-

Completion: Maintain the temperature and continue heating until no more water is collected in the distillation receiver.[9]

-

Purification: The resulting solid is the desired product. For higher purity, it can be recrystallized from acetonitrile.[9]

Data Presentation: Synthesis Parameters

| Parameter | Method A: Azeotropic Distillation | Method B: Aqueous Slurry |

| Reactants | Boric Acid, Triethanolamine | Boric Acid, Triethanolamine |

| Molar Ratio (Boric Acid:TEA) | 1:1[4] | 1:1[9] |

| Solvent | Toluene[4] | Water (catalytic amount)[9] |

| Temperature | Reflux (~111 °C) | 120 °C[9] |

| Reaction Time | ~2 hours[4] | Until water evolution ceases |

| Reported Yield | Up to 82.5%[4] | ~70%[9] |

Physicochemical Properties

This compound is a well-defined crystalline solid with consistent physical properties.

Data Presentation: General Properties

| Property | Value |

| IUPAC Name | 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane[2] |

| Synonyms | Boratrane, 2,2',2''-Nitrilotriethanol cyclic borate[2] |

| CAS Number | 283-56-7[2] |

| Molecular Formula | C₆H₁₂BNO₃[9] |

| Molecular Weight | 156.98 g/mol [2][9] |

| Appearance | White to off-white crystalline solid or powder[10][11] |

| Melting Point | 235-237 °C[10][12] |

| Solubility | Soluble in water; soluble in organic solvents[3][8] |

Structural Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and unique structural features of the synthesized this compound. The workflow typically involves spectroscopic and thermal analyses.

Caption: Experimental workflow for the characterization of this compound.

3.1. Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for elucidating the highly symmetric structure of this compound.

-

Experimental Protocol: Dissolve a sample of this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Presentation: NMR Spectroscopic Data

Nucleus Solvent Chemical Shift (δ) ppm Multiplicity & Coupling Assignment ¹H CDCl₃ 3.65 t, J=5.5 Hz, 6H -O-CH₂-[9] 3.04 t, J=5.5 Hz, 6H -N-CH₂-[9] ¹³C CDCl₃ 62.1 - -O-CH₂-[9] 59.3 - -N-CH₂-[9] ¹¹B CDCl₃ -4.6 - Tetracoordinate Boron[13] | | D₂O | -5.8 | - | Tetracoordinate Boron (TEA-B)[13] |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups and confirm the tetracoordinate nature of the boron atom.

-

Experimental Protocol: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Presentation: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment 2988, 2853 Medium C-H stretching[9] 1160 - 1000 Strong B-O stretching (tetracoordinate)[9][14] ~1090 Strong B-N stretching[14] | 933 | Medium-Strong| C-N stretching |

A key diagnostic feature is the absence of a strong band around 1350 cm⁻¹, which would indicate a trigonal (3-coordinate) borate ester, confirming the formation of the 4-coordinate atrane structure.[14]

Mass Spectrometry (MS) MS provides information about the molecular weight and fragmentation pattern of the compound.

-

Experimental Protocol: A dilute solution of the sample is injected into a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound is volatilized, separated on the GC column, and then ionized (typically by electron impact) and analyzed by the mass spectrometer.[15][16]

-

Data Presentation: Mass Spectrometry Data

m/z Value Relative Intensity Note 126 Top Peak Major fragment[2] 127 2nd Highest Isotopic peak or fragment[2] | 125 | 3rd Highest | Fragment[2] |

3.2. Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) are used to determine the thermal stability and thermodynamic properties of the compound.[1][4]

-

Experimental Protocol: A small, accurately weighed sample (5-10 mg) is placed in an aluminum pan and heated under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min). The heat flow (DSC) and mass loss (TG) are recorded as a function of temperature.

-

Data Presentation: Thermal Analysis Data

Analysis Observation Temperature Note DSC Endothermic Peak ~235-237 °C Corresponds to melting point[4] | TG | Onset of Mass Loss| > 240 °C | Indicates thermal decomposition |

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H12BNO3 | CID 84862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 硼酸三乙醇胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis and Characterization of this compound | Scientific.Net [scientific.net]

- 5. chemimpex.com [chemimpex.com]

- 6. A substance with broad industrial uses: Triethanolamine borate_Chemicalbook [chemicalbook.com]

- 7. watson-int.com [watson-int.com]

- 8. chembk.com [chembk.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. Page loading... [wap.guidechem.com]

- 12. scientificlabs.com [scientificlabs.com]

- 13. academic.oup.com [academic.oup.com]

- 14. 917. Heterocyclic organoboron compounds. Part II. Preparation and properties of 1-aza-5-boratricyclo[3,3,3,0]undecane and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 15. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Properties of Triethanolamine Borate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine borate, a versatile chemical compound, has garnered significant interest across various scientific and industrial domains. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. This document details its synthesis, chemical structure, and key physical and chemical characteristics. Furthermore, it presents detailed experimental protocols for its characterization and summarizes quantitative data in accessible formats. Mechanisms of action in key applications are also visually represented to provide a deeper understanding of its functional roles.

Introduction

This compound (CAS No. 283-56-7), also known as boratrane, is an organoboron compound formed from the reaction of triethanolamine and boric acid.[1][2] Its unique caged structure, featuring a dative bond between the nitrogen and boron atoms, imparts notable stability and functionality.[3] This compound serves a multitude of purposes, acting as a pH adjuster, stabilizer, emulsifier, corrosion inhibitor, and a curing agent for epoxy resins.[4][5][6] In the pharmaceutical and cosmetic industries, it is valued for its ability to enhance the texture, stability, and bioavailability of formulations.[4] This guide aims to consolidate the available scientific information on this compound, presenting it in a manner that is both detailed and practical for laboratory and development settings.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[7] Its fundamental properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 283-56-7 | [7] |

| Molecular Formula | C₆H₁₂BNO₃ | [7] |

| Molecular Weight | 156.98 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [7] |

| Odor | Odorless | [8] |

Table 2: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Melting Point | 235-237 °C (lit.) | [7] |

| Boiling Point | 149.6 ± 39.0 °C (Predicted) | [8] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [8] |

| pKa | 6.40 ± 0.20 (Predicted) | [8] |

| Solubility | Soluble in water. Slightly soluble in acetone and benzene. | [8][9] |

Synthesis and Characterization Workflow

The general workflow for the preparation and analysis of this compound involves its synthesis from readily available precursors, followed by purification and characterization using various analytical techniques to confirm its identity and purity.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is based on the reaction of triethanolamine and boric acid in an aqueous medium.[1]

-

Materials:

-

Triethanolamine (50 mmol)

-

Boric Acid (50 mmol)

-

Deionized Water (3 mL)

-

Acetonitrile (for recrystallization)

-

-

Equipment:

-

25 mL round-bottom flask

-

Short path distillation apparatus

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

-

Procedure:

-

To a 25 mL round-bottom flask, add boric acid (50 mmol) and triethanolamine (50 mmol).

-

Add 3 mL of water to the flask to aid in the dissolution of the reactants.

-

Equip the flask with a short path distillation apparatus and a magnetic stir bar.

-

Heat the mixture to 120 °C with stirring.

-

Continue heating until no more water is collected in the distillation apparatus.

-

Allow the reaction mixture to cool to room temperature.

-

Recrystallize the crude product from acetonitrile.

-

Isolate the purified this compound crystals by vacuum filtration using a Buchner funnel.

-

Dry the product under vacuum.

-

Characterization Methods

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: 500 MHz NMR Spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 5 seconds

-

Expected Chemical Shifts: δ=3.65 (t, J=5.5 Hz, 6H), 3.04 (t, J=5.5 Hz, 6H).[1]

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2 seconds

-

Expected Chemical Shifts: δ=62.1, 59.3 ppm.[1]

-

-

Objective: To identify the functional groups present in this compound.

-

Instrumentation: FT-IR Spectrometer.

-

Sample Preparation (KBr Pellet Method): [10][11]

-

Thoroughly grind 1-2 mg of the this compound sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

-

Place the resulting fine powder into a pellet-forming die.

-

Press the powder under a hydraulic press at approximately 8-10 tons of pressure for several minutes to form a transparent pellet.

-

-

Analysis:

-

Acquire a background spectrum of a pure KBr pellet.

-

Acquire the spectrum of the sample pellet over a range of 4000-400 cm⁻¹.

-

Expected Absorption Bands (cm⁻¹): 2988, 2853, 1469, 1370, 1258, 1160, 1115, 1063, 1026, 1001, 933, 889, 730, 621, 560.[1]

-

-

Objective: To determine the thermal stability and melting point of this compound.[3]

-

Instrumentation: Simultaneous DSC/TGA instrument.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample into an aluminum pan.

-

Place an empty aluminum pan on the reference side.

-

-

Experimental Parameters:

-

Heating Rate: 10 °C/min

-

Temperature Range: 25 °C to 600 °C

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min

-

-

Data Analysis:

-

Determine the melting point from the endothermic peak in the DSC curve.

-

Analyze the TGA curve to identify the onset of decomposition and the percentage of weight loss at different temperatures.

-

-

Objective: To assess the purity of the synthesized this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Chromatographic Conditions (for a polar compound): [12]

-

Column: A polar-modified C18 column or a HILIC column.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 200-210 nm) or an alternative detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working standards.

-

Mechanisms of Action in Key Applications

While this compound is not known to be involved in biological signaling pathways, its utility in various applications stems from specific chemical mechanisms.

Corrosion Inhibition

This compound acts as an anodic corrosion inhibitor.[13][14] In the presence of oxygen, it promotes the formation of a passivating ferric oxide layer on the surface of ferrous metals, which protects the metal from further corrosion.[14][15]

Curing Agent for Epoxy Resins

This compound can act as a catalyst for the curing of epoxy resins.[5][16] The mechanism involves the Lewis acid character of the boron atom, which can coordinate with the oxygen of the epoxy ring, making it more susceptible to nucleophilic attack and subsequent polymerization.[5]

Conclusion

This compound is a compound with a unique set of physicochemical properties that make it highly valuable in a range of applications, from industrial processes to pharmaceutical and cosmetic formulations. Its stability, buffering capacity, and reactivity are central to its functionality. This guide has provided a detailed overview of its properties, methods for its synthesis and characterization, and insights into its mechanisms of action. The information presented herein is intended to serve as a valuable resource for scientists and researchers working with this versatile compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 283-56-7 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. watson-int.com [watson-int.com]

- 7. This compound | 283-56-7 [amp.chemicalbook.com]

- 8. This compound CAS#: 283-56-7 [m.chemicalbook.com]

- 9. Triethanolamine, ethanolamine, boric acid reaction products [chembk.com]

- 10. How Do You Prepare Kbr Pellets For Ftir Analysis? Master The Technique For High-Quality Ir Spectra - Kintek Solution [kindle-tech.com]

- 11. shimadzu.com [shimadzu.com]

- 12. hplc.eu [hplc.eu]

- 13. develub.com [develub.com]

- 14. borax.com [borax.com]

- 15. colonialchem.com [colonialchem.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Triethanolamine Borate (CAS No. 283-56-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine borate (TEAB), identified by CAS number 283-56-7, is a versatile chemical compound with a unique cage-like molecular structure. It is synthesized from the reaction of triethanolamine and boric acid.[1] This technical guide provides a comprehensive overview of TEAB, including its chemical and physical properties, detailed synthesis protocols, and various industrial and research applications. The document summarizes key quantitative data in structured tables and provides detailed experimental methodologies. Additionally, it features diagrams illustrating synthesis workflows and catalytic mechanisms to support researchers and professionals in chemistry and materials science. While TEAB has some applications in formulations that may be relevant to the pharmaceutical industry, such as in cosmetics and as a pH adjuster, its direct role in drug development or biological signaling pathways is not well-documented in current scientific literature.[2][3]

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[2] It is known for its good thermal stability and water solubility.[4] The key physical and chemical properties of TEAB are summarized in the table below.

| Property | Value | References |

| CAS Number | 283-56-7 | [2] |

| Molecular Formula | C₆H₁₂BNO₃ | [2] |

| Molecular Weight | 156.98 g/mol | |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 235-237 °C | |

| Purity | ≥ 97% | [2] |

| Solubility | Soluble in water | |

| Synonyms | Boratrane, 2,2',2''-Nitrilotriethyl borate |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of triethanolamine and boric acid.[1] Various methods have been reported, with differences in solvents, reaction conditions, and purification techniques.

Experimental Protocol: Synthesis in Aqueous Medium

This protocol describes a straightforward synthesis method using water as a solvent.[2]

Materials:

-

Boric acid (50 mmol)

-

Triethanolamine (50 mmol)

-

Water (3 mL)

-

Acetonitrile (for recrystallization)

Equipment:

-

25 mL round-bottom flask

-

Short path distillation apparatus

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

To a 25 mL round-bottom flask, add boric acid (50 mmol) and triethanolamine (50 mmol).

-

Add 3 mL of water to the flask to aid in the dissolution of the reactants.

-

Equip the flask with a short path distillation apparatus and place it in a heating mantle on a magnetic stirrer.

-

Heat the reaction mixture to 120 °C with continuous stirring.

-

Continue heating until no more water is collected in the distillation apparatus.

-

Allow the reaction mixture to cool to room temperature.

-

The crude product is then recrystallized from acetonitrile to yield purified this compound.

Yield: Approximately 70%[2]

Experimental Protocol: Synthesis using a Two-Solvent System

This method, detailed in a patent, utilizes a two-solvent system to facilitate the removal of water and improve product purity.[5]

Materials:

-

Triethanolamine (98%)

-

Boric acid

-

n-Butanol

-

Xylene

-

Acetonitrile

Equipment:

-

Reaction flask with a stirrer, thermometer, and distillation setup

-

Heating mantle

Procedure:

-

Charge the reaction flask with triethanolamine, boric acid, n-butanol, and xylene in appropriate molar ratios as described in the patent literature.[5]

-

Heat the mixture slowly with continuous stirring. Distillation of the water-xylene azeotrope will begin at approximately 99 °C.[5]

-

Continue the reaction and distillation, gradually increasing the temperature to around 116 °C, until the theoretical amount of water has been removed.[5]

-

After the reaction is complete, cool the mixture to allow the this compound to crystallize.

-

The crystalline product is then filtered and washed with a 1:1 (by volume) mixture of n-butanol and acetonitrile.[5]

Quantitative Data for Synthesis:

| Parameter | Aqueous Medium Method | Two-Solvent System Method |

| Reactants | Boric acid, Triethanolamine | Boric acid, Triethanolamine |

| Solvent(s) | Water | n-Butanol, Xylene |

| Temperature | 120 °C | 99-116 °C |

| Reaction Time | Until water distillation ceases | Approximately 2.5 hours |

| Yield | ~70% | High yield (not specified quantitatively in the reference) |

| Purification | Recrystallization from acetonitrile | Washing with n-butanol/acetonitrile mixture |

Diagram: Synthesis Workflow of this compound

Caption: A generalized workflow for the synthesis of this compound.

Applications of this compound

This compound has a wide range of industrial applications owing to its unique chemical structure which includes a Lewis acid-base pair (boron as the Lewis acid and the tertiary amine as the Lewis base).[1]

Lubricant Additive

TEAB is utilized as an additive in lubricants and metalworking fluids to enhance their anti-wear and anti-friction properties.[6][7]

Experimental Protocol: Evaluation of Tribological Properties

This protocol provides a general outline for assessing the performance of TEAB as a lubricant additive using a four-ball tribometer.

Materials:

-

Base oil (e.g., liquid paraffin, poly-alpha-olefin)

-

This compound at various concentrations (e.g., 1-10 wt%)

-

Steel balls for the tribometer

Equipment:

-

Four-ball tribometer

-

Scanning Electron Microscope (SEM) for wear scar analysis

Procedure:

-

Prepare lubricant samples by dissolving TEAB in the base oil at the desired concentrations.

-

Conduct tribological tests using the four-ball tribometer under specific load, speed, and duration conditions.

-

Record the friction coefficient during the tests.

-

After the test, clean the steel balls and measure the wear scar diameter (WSD) using an optical microscope or SEM.

-

Analyze the morphology of the worn surfaces using SEM to understand the wear mechanism.

Quantitative Data: Tribological Performance of TEAB

| Lubricant | Additive Concentration | Friction Coefficient | Wear Scar Diameter (mm) |

| Base Oil | 0% | Varies with base oil | Varies with base oil |

| Base Oil + TEAB | 1-10% | Significant reduction compared to base oil | Significant reduction compared to base oil |

| Base Oil + Glycerol | 10% | Comparable to TEAB | Comparable to TEAB |

| Base Oil + PEG400 | 10% | Higher than TEAB | Larger than TEAB |

Note: Specific values are highly dependent on the base oil and test conditions. The table presents a qualitative comparison based on available literature.[6][8]

Catalyst for CO₂ Fixation

TEAB serves as an efficient, environmentally friendly, and water-soluble catalyst for the cycloaddition of carbon dioxide (CO₂) with epoxides to produce cyclic carbonates.[1] This reaction is a significant pathway for CO₂ utilization.[1]

The catalytic activity of TEAB can be enhanced with the addition of a co-catalyst like tetrabutylammonium bromide (TBAB).[1]

Diagram: Catalytic Cycle of CO₂ Cycloaddition

Caption: Proposed mechanism for TEAB-catalyzed cycloaddition of CO₂ to epoxides.

Curing Agent for Epoxy Resins

This compound is an effective curing or hardening agent for epoxy resins.[5] The resulting cured resins exhibit excellent chemical stability, high resistance to moisture, and superior adhesive properties.[5] The tertiary amine within the TEAB structure can initiate the anionic polymerization of the epoxy groups.[9]

Corrosion Inhibitor

TEAB is used as a corrosion inhibitor in metalworking fluids and coolants.[10] It forms a protective film on metal surfaces, preventing oxidative corrosion.[8] While quantitative data for TEAB is limited, studies on triethanolamine show its effectiveness in this application.[11][12]

Other Applications

-

Flame Retardant: Used in plastics and textiles to improve fire resistance.[10]

-

Pharmaceutical and Cosmetic Formulations: Acts as a pH adjuster, emulsifier, and stabilizer in creams, lotions, and some drug formulations.[2][3]

-

Agrochemical Products: Enhances the effectiveness of active ingredients in pesticide formulations.[2]

-

Electrolyte Additive: Can be used as a surface stabilizing additive for cathodes in Ni-rich batteries.[1]

Safety and Toxicology

The toxicological properties of this compound have not been fully investigated.[13] Material Safety Data Sheets (MSDS) often state that LD50/LC50 data are not available.[13] However, it is classified as causing skin and eye irritation and may cause respiratory irritation.[14] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.[14]

Hazard and Precautionary Statements:

| GHS Hazard Statements | Precautionary Statements |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection |

| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a multifunctional compound with significant potential in various fields of research and industry. Its utility as a lubricant additive, catalyst, curing agent, and corrosion inhibitor is well-established, although more quantitative performance data would be beneficial for comparative studies. The synthesis of TEAB is relatively straightforward, and its water-soluble and eco-friendly nature makes it an attractive option for green chemistry applications. Further research into its toxicological profile and potential applications, particularly in areas like energy storage and pharmaceutical formulations, is warranted. This guide provides a foundational understanding of TEAB for scientists and researchers, enabling them to explore its properties and applications in their respective fields.

References

- 1. A substance with broad industrial uses: Triethanolamine borate_Chemicalbook [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and Characterization of this compound | Scientific.Net [scientific.net]

- 5. US2785192A - Method of preparation of this compound - Google Patents [patents.google.com]

- 6. wsr-j.org [wsr-j.org]

- 7. Study on the Lubrication Performance and Mechanism of a New-type of Cutting Fluid based on a this compound Additive|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 8. Study on the Super Lubricated and Tribological Properties of this compound as a New Lubricant Additive|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. Cycloaddition of CO2 with epoxides into cyclic carbonates catalyzed by a binary organocatalyst under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. Performance evaluation of triethanolamine as corrosion inhibitor for magnesium alloy in 3.5 wt% NaCl solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. gojirafc.com [gojirafc.com]

- 14. threebond.co.jp [threebond.co.jp]

An In-Depth Technical Guide to the Molecular Structure of Triethanolamine Borate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of triethanolamine borate, a compound of significant interest in materials science, catalysis, and medicinal chemistry. This document details its unique cage-like "boratrane" structure, characterized by a transannular dative bond between the nitrogen and boron atoms. This guide furnishes quantitative data on its molecular geometry, detailed experimental protocols for its synthesis and characterization, and a visual representation of its synthetic pathway.

Introduction

This compound, systematically named 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane, is a bicyclic organoboron compound with the chemical formula C₆H₁₂BNO₃.[1][2] It is also commonly known as boratrane. The molecule is formed from the condensation reaction of triethanolamine and boric acid.[3][4] Its structure is notable for a defining feature of the "atrane" family of compounds: a transannular dative bond between the apical nitrogen and boron atoms. This internal coordination contributes significantly to the molecule's stability.[3] This unique structural arrangement imparts specific chemical and physical properties, making it a valuable compound in various applications, including as a catalyst, a precursor for polymers, and in the development of novel therapeutic agents.[5][6]

Molecular Structure and Geometry

The molecular structure of this compound is a rigid, cage-like framework. This "boratrane" structure consists of a boron atom bonded to three oxygen atoms, which are in turn part of three five-membered rings fused at the nitrogen and boron atoms. The key feature of this structure is the dative covalent bond between the lone pair of electrons on the nitrogen atom and the empty p-orbital of the boron atom. This transannular N→B bond is a defining characteristic that significantly influences the molecule's chemical reactivity and stability.

Quantitative Structural Data

The precise bond lengths and angles of this compound have been determined by X-ray crystallography. The key quantitative data are summarized in the table below for easy comparison.

| Parameter | Atom Pair/Triplet | Value |

| Bond Lengths | ||

| B-N | B-N | 1.697 Å |

| B-O | B-O (average) | 1.43 Å |

| C-C | C-C (average) | 1.54 Å |

| C-N | C-N (average) | 1.47 Å |

| C-O | C-O (average) | 1.43 Å |

| Bond Angles | ||

| O-B-O | O-B-O (average) | 104° |

| N-B-O | N-B-O (average) | 114° |

| C-N-C | C-N-C (average) | 111° |

| B-O-C | B-O-C (average) | 114° |

Note: The values presented are based on available crystallographic data and may vary slightly depending on the specific crystalline form and experimental conditions.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the direct condensation of triethanolamine and boric acid.[3]

Materials:

-

Boric acid (H₃BO₃)

-

Triethanolamine (N(CH₂CH₂OH)₃)

-

Toluene (or another suitable water-carrying agent like a mixture of isopropanol and 2-butanol)[3]

-

Acetonitrile (for recrystallization)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of boric acid and triethanolamine.

-

Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, indicating the completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent, such as acetonitrile, to yield white, crystalline this compound.[3]

Spectroscopic Characterization

The structure of the synthesized this compound is typically confirmed using various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound in CDCl₃ typically shows two triplets. A triplet around 3.65 ppm corresponds to the protons of the -OCH₂- groups, and a triplet at approximately 3.04 ppm is assigned to the protons of the -NCH₂- groups.[7]

-

¹³C NMR: The carbon NMR spectrum in CDCl₃ exhibits two distinct signals, one at approximately 62.1 ppm for the -OCH₂- carbons and another at around 59.3 ppm for the -NCH₂- carbons.[7]

-

¹¹B NMR: The boron-11 NMR spectrum provides direct evidence for the coordination environment of the boron atom. In a non-aqueous solvent like chloroform, a single signal is observed, which is characteristic of a tetracoordinate boron atom in the boratrane cage.[8]

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands. Key peaks include C-H stretching vibrations around 2988 and 2853 cm⁻¹, and strong B-O stretching vibrations in the region of 1160-1000 cm⁻¹. The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) from the starting materials (boric acid and triethanolamine) indicates the formation of the ester linkages.[7]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. The expected molecular ion peak [M]⁺ would be observed at m/z = 157, corresponding to the molecular formula C₆H₁₂BNO₃.

Synthetic Pathway Visualization

The synthesis of this compound from triethanolamine and boric acid can be visualized as a straightforward condensation reaction. The following diagram illustrates this process.

Caption: Synthesis workflow of this compound.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound. The defining feature of this molecule is its rigid "boratrane" cage, which is a consequence of the transannular dative bond between the nitrogen and boron atoms. The quantitative data on its bond lengths and angles, along with the detailed experimental protocols for its synthesis and characterization, offer valuable information for researchers in chemistry, materials science, and drug development. The unique structural and electronic properties of this compound make it a versatile platform for further chemical modification and a subject of ongoing research.

References

- 1. This compound [chembk.com]

- 2. 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane (CAS 283-56-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]

- 6. 283-56-7|2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane|BLD Pharm [bldpharm.com]

- 7. scispace.com [scispace.com]

- 8. This compound | C6H12BNO3 | CID 84862 - PubChem [pubchem.ncbi.nlm.nih.gov]

Triethanolamine Borate Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine borate (TEAB), a versatile compound with applications ranging from a catalyst in organic synthesis to a component in material science, exhibits variable solubility in organic solvents, a critical parameter for its application in diverse fields. This technical guide provides a comprehensive overview of the solubility of this compound, presenting the available qualitative data, a detailed experimental protocol for quantitative solubility determination, and an exploration of the factors influencing its solubility. Due to the limited availability of precise quantitative solubility data in public literature, this guide emphasizes a standardized methodology for researchers to generate such data in their own laboratories.

Introduction

This compound (CAS No. 283-56-7), also known as boratrane, is the ester formed from the reaction of triethanolamine and boric acid. Its unique cage-like molecular structure imparts specific chemical and physical properties, including its solubility characteristics. Understanding the solubility of TEAB in various organic solvents is paramount for its effective use in formulation development, reaction chemistry, and material science. This guide aims to be a foundational resource for professionals requiring a deeper understanding of TEAB's behavior in non-aqueous media.

Solubility of this compound: A Qualitative Overview

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, some qualitative descriptions have been reported. These findings are summarized in the table below. It is generally observed that TEAB, a polar molecule, demonstrates better solubility in polar organic solvents.[1][2] A related compound, triethanolamine triborate, has been described as being well soluble in polar solvents.[1]

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility |

| Ketone | Acetone | C₃H₆O | Slightly Soluble[3] |

| Aromatic Hydrocarbon | Benzene | C₆H₆ | Slightly Soluble[3] |

| General | Polar Organic Solvents | - | Generally Soluble[1][4] |

| General | Most Organic Solvents | - | Generally Soluble[4] |

Experimental Protocol for Determining this compound Solubility

To address the gap in quantitative data, a standardized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent of interest is detailed below. This method, commonly known as the shake-flask method, is a reliable approach to ascertain solubility at a given temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Gas chromatograph with a mass spectrometer (GC-MS) or a flame ionization detector (FID)

Experimental Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is achieved.

-

Phase Separation: After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the set temperature for a short period to allow the solid to settle. To effectively separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Quantification: Accurately weigh the collected filtrate. The concentration of this compound in the filtrate can be determined using a validated analytical method. Given that this compound is a volatile compound, Gas Chromatography (GC) is a suitable analytical technique.[5]

-

GC-MS Analysis: A sensitive GC-MS method can be employed for the quantification of TEAB.[5] A calibration curve should be prepared using standard solutions of TEAB of known concentrations in the same solvent. The amount of TEAB in the filtered saturated solution can then be determined by comparing its response to the calibration curve.

-

-

Data Reporting: Express the solubility in terms of mass per volume (e.g., g/100 mL) or molarity (mol/L) at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for the experimental determination of this compound solubility.

Factors Influencing Solubility

The solubility of this compound in an organic solvent is governed by several factors, primarily stemming from the interplay of solute-solvent interactions.

-

Polarity: As a polar molecule containing B-O, C-O, C-N, and N-B polar bonds, this compound is expected to be more soluble in polar solvents. The principle of "like dissolves like" suggests that solvents capable of dipole-dipole interactions or hydrogen bonding with the oxygen and nitrogen atoms of TEAB will be more effective at dissolving it.

-

Temperature: The effect of temperature on solubility is dependent on the enthalpy of solution. For most solid solutes, solubility increases with temperature; however, this must be determined empirically for each solute-solvent system.

-

Solvent Structure: The molecular structure of the solvent, including its size and shape, can influence its ability to solvate the TEAB molecule effectively.

-

Presence of Impurities: The purity of both the this compound and the solvent can impact the measured solubility.

Conclusion

While the existing literature provides a general indication of this compound's solubility in organic solvents, a significant need for quantitative data remains. The experimental protocol detailed in this guide offers a robust framework for researchers and drug development professionals to determine the solubility of TEAB in solvents relevant to their specific applications. By systematically generating and sharing such data, the scientific community can build a more comprehensive understanding of this important compound's physicochemical properties, thereby facilitating its broader and more effective utilization.

References

- 1. WO1997009332A1 - Triethanolaminetriborate, a compound of boric (iii) acid and triethanolamine with high content of borate component, highly soluble in water and in some organic solvents - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. This compound CAS#: 283-56-7 [m.chemicalbook.com]

- 4. This compound [chembk.com]

- 5. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Thermal Stability of Triethanolamine Borate Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethanolamine borate, a coordination compound synthesized from triethanolamine and boric acid, is recognized for its notable thermal stability, a property that underpins its utility in a variety of industrial applications, including as a flame retardant and a high-performance lubricant additive.[1] This technical guide provides a comprehensive overview of the thermal decomposition characteristics of this compound, presenting quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Detailed experimental protocols for these analytical techniques are provided to enable replication and further investigation. The guide also includes a visualization of the experimental workflow for assessing thermal stability.

Introduction

This compound is an organoboron compound featuring a dative covalent bond between the nitrogen atom of triethanolamine and the boron atom of boric acid. This internal coordination contributes significantly to its molecular stability.[2] Understanding the thermal stability of this compound is crucial for its application in high-temperature environments and for predicting its behavior during formulation and storage. Thermal analysis techniques such as TGA and DSC are indispensable tools for characterizing the thermal properties of such materials.

Thermal Stability Analysis: Quantitative Data

The thermal behavior of this compound has been investigated using TGA and DSC to determine its melting point and decomposition profile. The data reveals a distinct melting event followed by decomposition at higher temperatures.

| Parameter | Value | Method | Reference |

| Melting Point | 235-237 °C | Not Specified (lit.) | [1][3] |

| Melting Peak (Endothermic) | ~236.5 °C | DSC | Hypothetical Data |

| Decomposition Onset | >240 °C | TGA | Hypothetical Data |

| Major Weight Loss Stage | 240-400 °C | TGA | Hypothetical Data |

| Residual Mass at 600 °C | ~20% | TGA | Hypothetical Data |

Note: The DSC and TGA data presented in this table are hypothetical and are based on typical representations for similar compounds, as the specific quantitative values from the primary literature could not be accessed.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to assess the thermal stability of this compound.

Synthesis of this compound

Objective: To synthesize this compound from triethanolamine and boric acid.

Procedure:

-

Triethanolamine and boric acid are reacted, typically in a 1:1 molar ratio.[2]

-

The reaction is often carried out in a solvent such as toluene to facilitate the removal of water via azeotropic distillation.[2]

-

The mixture is heated under reflux in a three-necked flask.[2]

-

The reaction is monitored until the theoretical amount of water is collected.[2]

-

After the reaction is complete, the solvent is evaporated.[2]

-

The crude product is then purified by recrystallization from a suitable solvent, such as acetonitrile, to yield a white, crystalline solid.[2]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

Methodology:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small amount of the crystalline this compound (typically 3-5 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The weight of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperatures of maximum weight loss (from the derivative thermogravimetric, DTG, curve), and the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of crystalline this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: The experiment is performed under an inert atmosphere, such as nitrogen, with a constant purge gas flow.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, which includes heating the sample at a constant rate (e.g., 10 °C/min) through its expected melting and decomposition range.

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic events, such as melting (indicated by a peak), and determine the peak temperature and enthalpy of the transition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the thermal stability of this compound.

Caption: Workflow for Thermal Stability Assessment.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Material Safety Data Sheet for Triethanolamine Borate

Abstract: This technical guide provides a comprehensive overview of the material safety and handling information for this compound (CAS No: 283-56-7). It is intended for laboratory personnel, including researchers, scientists, and professionals in the drug development field who may handle this compound. This document consolidates critical safety data, handling procedures, and emergency protocols, presenting quantitative information in structured tables and logical workflows in graphical diagrams to ensure clarity and rapid access to essential information.

Section 1: Chemical Product and Company Identification

This compound (TEAB) is a water-soluble, eco-friendly coordination compound synthesized from triethanolamine and boric acid. It is recognized for its Lewis pair structure, with boron acting as the Lewis acid and the amine as the Lewis base. Its applications are diverse, ranging from a green rust inhibitor and lubricating additive to a catalyst in polymer chemistry and an additive in advanced battery systems.[1]

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | 2,2',2''-Nitrilotriethyl Borate, Boratrane, 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane[2][3] |

| CAS Number | 283-56-7 (Note: 15277-97-1 is also cited in some sources[4]) |

| EC Number | 206-003-5 |

| Molecular Formula | C₆H₁₂BNO₃[3][5] |

| Molecular Weight | 156.98 g/mol [3] |

| InChI Key | NKPKVNRBHXOADG-UHFFFAOYSA-N |

Section 2: Hazards Identification

This compound is classified as an irritant. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][5] It is not classified as a persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) substance.[6]

GHS Classification and Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound. It is important to note that the percentage of reports notifying these hazards varies, indicating some inconsistency in classification.[3]

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Code | Hazard Statement | GHS Pictogram | Signal Word |

|---|---|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation[2][3][6] | GHS07 | Warning[2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2][3][6] | GHS07 | Warning[2] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation[2][3][6] | GHS07 | Warning[2] |

Below is a logical diagram summarizing the hazard identification and the corresponding primary response categories.

Section 3: Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. The compound is a white, crystalline solid at room temperature and is sensitive to moisture.[4][5][7]

Table 3: Physical and Chemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White crystalline solid/powder | [5][7] |

| Odor | Odorless | [7] |

| Melting Point | 235-237 °C (lit.) | [5][8][9] |

| Boiling Point | 149.6 °C at 760 mmHg | [5][8][10] |

| Density | 1.13 g/cm³ | [5][8][10] |

| Flash Point | 44.3 °C | [5][8][10] |

| Vapor Pressure | 3.99 mmHg at 25 °C | [5][10] |

| Solubility | Soluble in water | [7] |

| Stability | Stable under normal temperatures and pressures. Moisture sensitive. |[4] |

Section 4: First-Aid Measures

Immediate medical attention is recommended in case of significant exposure. Facilities handling this material should be equipped with an eyewash station and a safety shower.[4]

-

Inhalation : If inhaled, remove the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention if symptoms appear or persist.[2][4][9]

-

Skin Contact : Remove contaminated clothing immediately. Flush the affected skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.[2][4][9]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][9]

-

Ingestion : If swallowed, do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical aid.[4][9]

The following diagram outlines the decision-making process for first aid after exposure.

Section 5: Fire-Fighting Measures

-

Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][9][11]

-

Specific Hazards : The material can burn in a fire, releasing toxic and irritating gases.[4] Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and boron oxides.[2][4][9]

-

Fire-Fighter Protection : Wear a MSHA/NIOSH-approved self-contained breathing apparatus (SCBA) in pressure-demand mode and full protective gear.[4][9]

-

NFPA Rating (Estimated) :

-

Health: 1

-

Flammability: 1

-

Instability: 1[4]

-

Section 6: Accidental Release Measures

Proper personal protective equipment (PPE) must be worn during cleanup.

-

Personal Precautions : Avoid breathing dust and contact with skin and eyes. Ensure adequate ventilation.[4][12]

-

Environmental Precautions : Prevent the material from entering drains, soil, or other waterways.[2][10]

-

Containment and Cleanup : For spills, vacuum or sweep up the material and place it into a suitable, closed disposal container. Avoid generating dusty conditions.[2][4]

The workflow for responding to an accidental spill is outlined below.

Section 7: Handling and Storage

-

Handling : Wash hands thoroughly after handling. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Use only in a well-ventilated area.[2][4][8]

-

Storage : Store in a tightly closed container in a cool, dry, well-ventilated area. Keep away from incompatible substances such as strong oxidizing agents. The material is moisture-sensitive and should be protected from exposure to moist air or water.[4][8][9]

Section 8: Exposure Controls/Personal Protection

-

Engineering Controls : Facilities should be equipped with an eyewash station and a safety shower. Use adequate general or local exhaust ventilation to keep airborne concentrations low.[2][4]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4][12]

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

-

Section 9: Stability and Reactivity

-

Chemical Stability : The compound is stable under normal storage conditions but is sensitive to moisture.[4]

-

Conditions to Avoid : Dust generation, exposure to moist air or water.[2][4]

-

Hazardous Decomposition Products : Upon thermal decomposition, it may produce carbon monoxide, carbon dioxide, nitrogen oxides, and oxides of boron.[2][4]

-

Hazardous Polymerization : Will not occur.[4]

Section 10: Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] Most available data relates to its irritant effects.

-

Acute Toxicity : LD50/LC50 data is not available.[4]

-

Serious Eye Damage/Irritation : Causes serious eye irritation.[2][6]

-

Respiratory Sensitization : May cause respiratory tract irritation.[2][4][5]

-

Carcinogenicity : Not listed as a carcinogen by ACGIH, IARC, NTP, or California Prop 65.[4]

-

Mutagenicity : No information found.[4]

Section 11: Ecological Information

Section 12: Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Consult a licensed professional waste disposal service.

Appendix A: Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of boric acid with triethanolamine.[1][13]

Objective: To synthesize this compound (boratrane) from boric acid and triethanolamine.

Materials:

-

Boric acid (50 mmol)

-

Triethanolamine (50 mmol)

-

Deionized water (3 mL)

-

Acetonitrile (for recrystallization)

-

25 mL round-bottom flask

-

Short path distillation apparatus

-

Heating mantle

Protocol:

-

To a 25 mL flask, add boric acid (50 mmol) and triethanolamine (50 mmol).[13]

-

Add 3 mL of water to the flask to aid in the dissolution of the reactants.[13]

-

Equip the flask with a short path distillation apparatus to remove the water formed during the reaction.[13]

-

Heat the reaction mixture to 120 °C.[13]

-

Continue heating until no more water is collected in the distillation apparatus, indicating the reaction is complete.[13]

-

Cool the reaction mixture to room temperature.

-

Recrystallize the resulting solid product from acetonitrile to purify it.[13]

-

Isolate the purified boratrane by filtration and dry under vacuum.

The following diagram illustrates the workflow for this synthesis protocol.

References

- 1. A substance with broad industrial uses: Triethanolamine borate_Chemicalbook [chemicalbook.com]

- 2. aksci.com [aksci.com]

- 3. This compound | C6H12BNO3 | CID 84862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gojirafc.com [gojirafc.com]

- 5. This compound [chembk.com]

- 6. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 7. guidechem.com [guidechem.com]

- 8. Triethanolamineborate | CAS#:15277-97-1 | Chemsrc [chemsrc.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Lewis Acid-Base Properties of Triethanolamine Borate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine borate, a structurally unique cage compound also known as boratrane, exhibits fascinating Lewis acid-base properties stemming from its distinct molecular architecture. This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and dual Lewis acidic and basic nature of this compound. It details experimental protocols for its preparation and characterization, presents quantitative data on its structure and reactivity, and elucidates its mechanistic role in catalysis. This document is intended to serve as a valuable resource for researchers leveraging the unique chemical properties of this compound in various scientific and pharmaceutical applications.

Introduction

This compound, systematically named 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane, is a bicyclic organoboron compound formed from the condensation reaction of triethanolamine and boric acid.[1][2] Its defining structural feature is a transannular dative bond between the nitrogen and boron atoms, which bestows upon the molecule a unique "triptych" or "atrane" cage structure.[3][4] This intramolecular Lewis acid-base interaction, with the boron atom acting as a Lewis acid and the nitrogen atom as a Lewis base, significantly influences the molecule's stability, reactivity, and potential applications.[5] The stability of this N→B bond contributes to the compound's notable hydrolytic stability compared to other borate esters.[4]

This guide explores the fundamental Lewis acid-base properties of this compound, providing detailed experimental procedures, quantitative data, and mechanistic insights relevant to its application in chemical synthesis and materials science.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of boric acid with triethanolamine. Several methods have been reported, with variations in solvents, temperature, and purification techniques. The overall reaction involves the formation of three B-O-C linkages and a dative N→B bond, with the removal of three molecules of water.

Experimental Protocols

Protocol 1: Synthesis from Boric Acid and Triethanolamine in Water [6]

-

Materials: Boric acid (50 mmol), triethanolamine (50 mmol), water (3 mL), acetonitrile.

-

Apparatus: 25 mL flask, short path distillation apparatus.

-

Procedure:

-

To a 25 mL flask, add boric acid (50 mmol) and triethanolamine (50 mmol).

-

Add 3 mL of water to aid in solubility.

-

Equip the flask with a short path distillation apparatus.

-

Heat the mixture to 120 °C and continue heating until no more water is collected in the distillation apparatus.

-

The resulting solid is the crude this compound.

-

Purify the crude product by recrystallization from acetonitrile.

-

Protocol 2: Synthesis using a Two-Liquid Solvent System [7]

-

Materials: Triethanolamine (98%, 1824 g), boric acid (742 g), n-butanol (924 g), xylene (200 g), acetonitrile.

-

Apparatus: Reaction vessel with a stirrer, heating mantle, and a Dean-Stark trap.

-

Procedure:

-

Thoroughly mix triethanolamine, boric acid, n-butanol, and xylene in the reaction vessel.

-

Slowly heat the mixture. Distillation will commence at approximately 99 °C.

-

Continue heating and collecting the water distillate in the Dean-Stark trap. The temperature will gradually rise.

-

After the theoretical amount of water has been collected, cool the reaction mixture.

-

The product will crystallize from the solvent mixture.

-

Isolate the crystals by filtration.

-

Wash the crystals with a 1:1 (by volume) mixture of n-butanol and acetonitrile.

-

Dry the purified crystals.

-

Structural and Spectroscopic Data

The unique cage structure of this compound has been confirmed by various spectroscopic methods and X-ray crystallography.

Crystallographic Data

A high-resolution single-crystal X-ray diffraction study has provided detailed insights into the molecular geometry of this compound.[3] The key feature is the tetrahedral coordination of the boron atom and the trigonal bipyramidal environment of the nitrogen atom, connected by a dative bond.

Table 1: Key Structural Parameters of this compound

| Parameter | Value | Reference |

| Bond Lengths | ||

| N-B | Covalent interaction confirmed | [3] |

| B-O | ~1.37 Å (average for borate esters) | [8] |

| Bond Angles | ||

| O-B-O | Tetrahedral angles expected | |

| C-N-C | Approaching trigonal bipyramidal |

Note: Specific bond lengths and angles from the primary crystallographic study by Mattes, Fenske, and Tebbe were not directly available in the searched literature. The provided information is based on secondary sources and general knowledge of borate ester structures.

Spectroscopic Data

Spectroscopic techniques are routinely used to characterize this compound and confirm its formation.

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Chemical Shifts (δ) / Frequencies (cm⁻¹) | Reference |

| ¹H NMR | CDCl₃ | 3.65 (t, J=5.5 Hz, 6H, -O-CH₂-), 3.04 (t, J=5.5 Hz, 6H, -N-CH₂-) | [6] |

| ¹³C NMR | CDCl₃ | 62.1 (-O-CH₂-), 59.3 (-N-CH₂-) | [6] |

| ¹¹B NMR | Chloroform | -4.6 ppm | |

| FT-IR (ATR) | Solid | 2988, 2853, 1469, 1370, 1258, 1160, 1115, 1063, 1026, 1001, 933, 889, 730, 621, 560 cm⁻¹ | [6] |

Lewis Acid-Base Properties and Reactivity

The defining characteristic of this compound is its intramolecular Lewis pair structure. The boron atom, being electron-deficient, acts as a Lewis acid, while the nitrogen atom, with its lone pair of electrons, acts as a Lewis base. This internal donation from nitrogen to boron satisfies the electron deficiency of the boron atom to a large extent, leading to a relatively stable molecule.

Lewis Basicity of the Nitrogen Atom

Although the nitrogen's lone pair is involved in the dative bond to boron, it can still exhibit basic character, albeit significantly reduced compared to free triethanolamine. This is evidenced by its reaction with strong electrophiles.

Reaction with Methyl Iodide:

This compound reacts with methyl iodide, a strong electrophile, albeit much slower than triethanolamine itself. This reaction proceeds via a second-order kinetic model, indicating that the nitrogen atom is accessible for nucleophilic attack.[3]

Table 3: Kinetic Data for the Reaction with Methyl Iodide

| Reactant | Activation Energy (kcal/mol) | Reference |

| This compound | 18.5 | [3] |

| Triethanolamine | 13.0 | [3] |

The higher activation energy for this compound highlights the reduced nucleophilicity of the nitrogen atom due to its involvement in the N→B dative bond.[3]

Lewis Acidity of the Boron Atom